molecular formula C14H13NO2 B8772072 Ethyl 4-(pyridin-4-yl)benzoate

Ethyl 4-(pyridin-4-yl)benzoate

Cat. No. B8772072
M. Wt: 227.26 g/mol
InChI Key: BOYYUMQANAFKKS-UHFFFAOYSA-N
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Patent
US06359134B1

Procedure details

A mixture of ethyl 4-(4-pyridyl)benzoate (1.0 g), 1 N NaOH (8.8 ml) and ethanol (8.8 ml) was stirred at room temperature for 1 hour and diluted with water, to which was added 1 N hydrochloric acid (8.8 ml) to give the title compound as crystals (0.76 g, 86.4%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86.4%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[OH-].[Na+].C(O)C.Cl>O>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:17]=[CH:16][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
8.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 86.4%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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